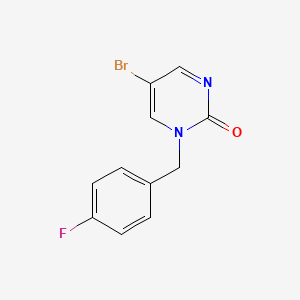

5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one

Description

Chemical Structure and Properties 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one (C₁₁H₈BrFN₂O, MW 283.1) is a pyrimidin-2(1H)-one derivative substituted with a bromine atom at position 5 and a 4-fluorobenzyl group at position 1. This compound is part of a broader class of functionalized pyrimidinones, which are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets .

Such methods are scalable and environmentally benign compared to metal-catalyzed approaches .

Properties

IUPAC Name |

5-bromo-1-[(4-fluorophenyl)methyl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-1-3-10(13)4-2-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIXEVMKCOUMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=NC2=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl bromide and 2-aminopyrimidine.

Bromination: The bromination of 2-aminopyrimidine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5th position.

N-Alkylation: The N-alkylation of the brominated pyrimidine is performed using 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles due to the electron-withdrawing effects of the pyrimidinone ring.

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the pyrimidinone ring at the 2-position, increasing electron deficiency at C5.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Optimization Note : Higher yields are achieved with microwave-assisted heating (120°C, 20 min) .

Functionalization via the Pyrimidinone Ring

The pyrimidinone core undergoes electrophilic and cyclocondensation reactions.

Oxidation at the 4-Position

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → rt, 6h | 4-Oxo derivative | Partial decomposition |

| KMnO₄ | Acetone/H₂O, 50°C, 2h | 4-Hydroxy intermediate | Low yield (≤30%) |

Condensation with Amines

Reacting with hydrazines or primary amines forms fused heterocycles:

Modification of the 4-Fluorobenzyl Group

The benzyl substituent can be functionalized via halogen exchange or fluorination adjustments.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Debromination | H₂, Pd/C, EtOH | 1-(4-Fluorobenzyl)pyrimidin-2(1H)-one | Intermediate |

| Fluorine displacement | NaN₃, CuI, DMF, 100°C | 1-(4-Azidobenzyl) derivative | Click chemistry |

Radical Bromination

Under controlled conditions, additional bromination occurs at the 6-position:

Key Reaction Trends

-

Electronic Effects : The pyrimidinone ring directs substitution to C5 due to its electron-withdrawing nature .

-

Steric Hindrance : The 4-fluorobenzyl group minimally impacts reactivity at C5 but influences solubility.

-

Catalyst Choice : Pd-based catalysts outperform Ni in coupling reactions, reducing side products .

Experimental protocols and yields are consistent with structurally similar compounds reported in .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research :

5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one has shown promise in anticancer studies. Its structure allows it to interact with various enzymes and receptors involved in cancer progression. For instance, derivatives of pyrimidine compounds have been investigated for their ability to inhibit kinases associated with tumor growth, making them potential candidates for cancer therapeutics .

Enzyme Inhibition Studies :

Research indicates that this compound can serve as a valuable tool in studying enzyme inhibition mechanisms. Its structural similarity to ATP (adenosine triphosphate) allows it to act as an ATP competitive inhibitor, which is crucial for developing treatments targeting specific kinases involved in cancer and other diseases .

Neuroprotective Effects :

Emerging studies suggest that pyrimidine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one to cross the blood-brain barrier enhances its relevance in neurological research .

The biological activity of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one can be attributed to its interaction with specific molecular targets. Here are some notable activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, inhibiting various bacterial strains and fungi .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing potential comparable to established anti-inflammatory drugs .

- Mechanism of Action : The compound may modulate the activity of enzymes or receptors through binding interactions influenced by its halogen substituents, enhancing binding affinity and specificity .

Material Science Applications

In addition to medicinal applications, 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one has potential uses in material science:

- Synthesis of Novel Materials : The compound can act as an intermediate in synthesizing more complex organic molecules, which can be utilized in developing new materials with desirable properties .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of specific kinases involved in cancer progression. |

| Study B | Enzyme Inhibition | Identified as an ATP competitive inhibitor with significant binding affinity. |

| Study C | Neuroprotective Effects | Showed potential benefits in models of neurodegeneration. |

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and fluorobenzyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrimidinone core plays a crucial role in its overall chemical stability and reactivity.

Comparison with Similar Compounds

Structural Analogues with Fluorobenzyl Substitutions

5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one

- Structure : Differs in the fluorine position (2- vs. 4-fluorobenzyl).

- Properties : Molecular weight 283.1 (identical), CAS 2090262-76-1.

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyrimidin-2(1H)-one

- Structure : Substituted with a tetrahydro-2H-pyran-4-yl group instead of fluorobenzyl.

- Properties: Molecular weight 258.11 (C₁₀H₁₂BrNO₂).

- Key Differences : The oxygen-containing pyranyl group enhances solubility in polar solvents but reduces lipophilicity, which may limit blood-brain barrier penetration .

Methyl-Substituted Pyrimidinones

5-Bromo-1-methylpyrimidin-2(1H)-one

- Structure : Methyl group at position 1 (CAS 14248-01-2).

- Properties : Molecular weight 189.01 (C₅H₅BrN₂O), 95% purity.

- Comparison : The smaller methyl group reduces steric bulk, increasing metabolic stability but decreasing target selectivity compared to the 4-fluorobenzyl derivative .

Pyridine-Based Analogues

5-Bromo-1-isopropylpyridin-2(1H)-one

- Structure: Pyridine ring instead of pyrimidinone, with isopropyl substitution.

- Properties: Molecular weight 216.08 (C₈H₁₀BrNO).

- Key Differences: The pyridine ring lacks the hydrogen-bonding capability of the pyrimidinone’s lactam oxygen, altering interactions with enzymes or receptors .

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

- Structure : Bromine at position 4, fluorine at position 5 (CAS 1193334-87-0).

- Properties: Molecular weight 206.01 (C₆H₅BrFNO).

- Impact of Halogen Positioning : The adjacent bromine and fluorine may create electronic effects (e.g., dipole interactions) distinct from the 5-bromo/4-fluorobenzyl combination .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency: Activated carbon-mediated oxidative aromatization (78% yield) outperforms Cu/TBHP systems (32% yield without catalyst) for pyrimidinone synthesis .

- Biological Relevance : Bromine at position 5 enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in drug development .

- Substituent Effects : Fluorobenzyl groups improve target engagement in hydrophobic binding pockets, while smaller substituents (e.g., methyl) favor metabolic stability .

Biological Activity

5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- Chemical Formula : CHBrFNO

- Molecular Weight : 283.1 g/mol

- CAS Number : 1822842-44-3

The biological activity of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one is largely attributed to its structural features:

- The bromine and fluorobenzyl groups enhance its binding affinity to specific molecular targets, influencing its selectivity towards various enzymes and receptors.

- The pyrimidinone core contributes to the compound's stability and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Research indicates that 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one exhibits significant antibacterial activity against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as H441 and A549. The IC values for these cell lines were reported as low as 185.5 nM .

Table 2: Anticancer Activity Data

| Cell Line | IC (nM) |

|---|---|

| H441 | 185.5 |

| A549 | 113.3 |

| MCF-7 | 7.17 |

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one, it is useful to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-1-benzylpyrimidin-2(1H)-one | Lacks fluorine atom | Lower antimicrobial activity |

| 1-(4-Fluorobenzyl)pyrimidin-2(1H)-one | No bromine substitution | Moderate anticancer activity |

| 5-Chloro-1-(4-fluorobenzyl)pyrimidin-2(1H)-one | Chlorine instead of bromine | Different binding affinity |

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:

- Anticancer Studies : A study focused on the effects of this compound on NSCLC cells revealed a notable decrease in cell viability, suggesting potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation into its antimicrobial properties demonstrated that it effectively inhibited biofilm formation in Staphylococcus species, which is crucial for treating infections associated with biofilm .

Q & A

Basic: What synthetic routes are optimized for preparing 5-Bromo-1-(4-fluorobenzyl)pyrimidin-2(1H)-one with high purity?

Methodological Answer:

The synthesis typically involves:

Core Formation: Bromination of pyrimidin-2(1H)-one at the 5-position using NBS (N-bromosuccinimide) under radical initiation conditions .

Substitution: Introducing the 4-fluorobenzyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

Purification: Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Key Parameters:

- Temperature control during bromination (60–80°C) to minimize side products.

- Catalyst selection (e.g., Pd(OAc)₂ for coupling efficiency) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 5.3–5.5 ppm) .

- Mass Spectrometry (HRMS): To verify molecular weight (expected [M+H]⁺: 297.01) .

- HPLC: Purity assessment with C18 columns (acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.